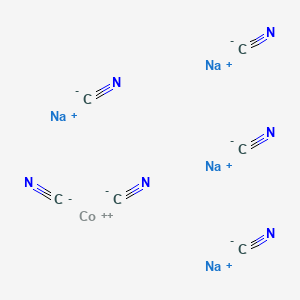
3,3',5,5'-Tetrabromo-2,2'-biphenyldiol cyclic hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate is a brominated biphenyl compound It is known for its unique chemical structure, which includes bromine atoms and a cyclic hydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate typically involves the bromination of 2,2’-biphenyldiol followed by the introduction of the cyclic hydrogen phosphate group. The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The cyclic hydrogen phosphate group can be introduced through phosphorylation reactions using appropriate reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphate group.
Substitution: Bromine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyldiol structure.
Reduction: Reduced forms with fewer bromine atoms or altered phosphate groups.
Substitution: Substituted biphenyldiol derivatives with different functional groups.
Scientific Research Applications
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an algicidal agent.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phosphate group play crucial roles in its binding affinity and reactivity. In biological systems, it can inhibit key metabolic processes, such as plastoquinone synthesis in algae .
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetrabromo-2,2’-bithiophene: Another brominated compound with similar bromine substitution patterns.
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol mono (dihydrogen phosphate): A closely related compound with a different phosphate group.
Uniqueness
3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate is unique due to its cyclic hydrogen phosphate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated biphenyl compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
23079-39-2 |
|---|---|
Molecular Formula |
C12H5Br4O4P |
Molecular Weight |
563.75 g/mol |
IUPAC Name |
2,4,8,10-tetrabromo-6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide |
InChI |
InChI=1S/C12H5Br4O4P/c13-5-1-7-8-2-6(14)4-10(16)12(8)20-21(17,18)19-11(7)9(15)3-5/h1-4H,(H,17,18) |
InChI Key |
IDNDPKSRNHNNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(C(=CC(=C3)Br)Br)OP(=O)(O2)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


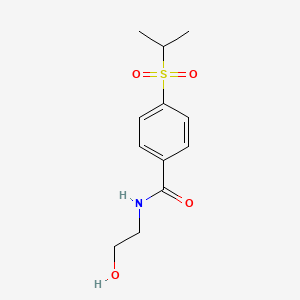
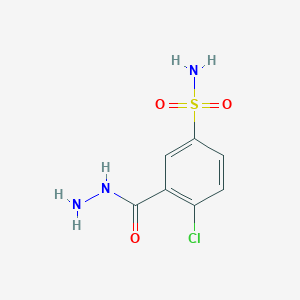
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
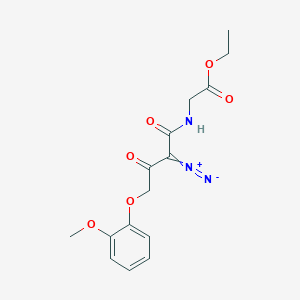

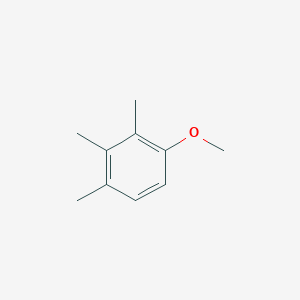


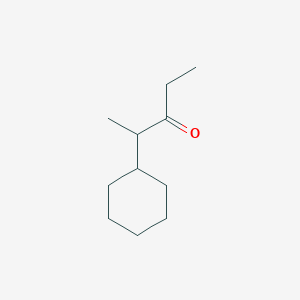
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

